Bienvenue dans la boutique en ligne BenchChem!

Imidazole ketone erastin

Ferroptosis Antitumor Potency BJeLR

For in vivo studies requiring robust, systemic xc- inhibition, choose Imidazole ketone erastin (IKE). Unlike erastin, IKE's metabolic stability enables reliable antitumor efficacy in mouse xenograft models at well-tolerated doses that are unattainable with unstable analogues. Its low-nanomolar potency (3 nM IC50 in BJeLR cells) minimizes solvent artifacts in sensitive in vitro screens. With demonstrated glutathione depletion and ferroptosis biomarker induction, IKE is the superior, publication-grade tool for your oncology and ferroptosis research programs.

Molecular Formula C35H35ClN6O5
Molecular Weight 655.1 g/mol
Cat. No. B610340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazole ketone erastin
SynonymsImidazole ketone erastin;  IKE;  Ferroptosis inducer IKE;  PUN30119;  PUN-30119;  PUN 30119; 
Molecular FormulaC35H35ClN6O5
Molecular Weight655.1 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)C(=O)CN2C=CN=C2)N3C(=NC4=CC=CC=C4C3=O)CN5CCN(CC5)C(=O)COC6=CC=C(C=C6)Cl
InChIInChI=1S/C35H35ClN6O5/c1-24(2)47-32-12-7-25(31(43)20-40-14-13-37-23-40)19-30(32)42-33(38-29-6-4-3-5-28(29)35(42)45)21-39-15-17-41(18-16-39)34(44)22-46-27-10-8-26(36)9-11-27/h3-14,19,23-24H,15-18,20-22H2,1-2H3
InChIKeyPSPXJPWGVFNGQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Imidazole Ketone Erastin (IKE) for Ferroptosis Research: A Metabolically Stable System xc- Inhibitor with Demonstrated In Vivo Activity


Imidazole ketone erastin (IKE, CAS 1801530-11-9), also known as PUN30119, is a synthetic small molecule designed as a metabolically stable erastin analogue with potent anti-tumor potential [1]. It functions as a selective inhibitor of the cystine-glutamate antiporter system xc- (SLC7A11), leading to glutathione depletion, inactivation of GPX4, and the induction of iron-dependent cell death (ferroptosis) [2]. Unlike its predecessor erastin, IKE exhibits high metabolic stability and demonstrated in vivo antitumor efficacy in a diffuse large B-cell lymphoma (DLBCL) mouse xenograft model at well-tolerated doses [3].

Why Imidazole Ketone Erastin (IKE) Cannot Be Substituted with Generic Erastin or Other Ferroptosis Inducers


Although multiple small molecules induce ferroptosis, they are not interchangeable due to substantial differences in potency, metabolic stability, target engagement, and in vivo efficacy. The parent compound erastin suffers from poor metabolic stability, severely limiting its utility in vivo [1]. IKE was specifically engineered to overcome this liability through a key carbonyl substitution that enhances stability without compromising potency [2]. Furthermore, ferroptosis inducers act through distinct mechanisms—while RSL3 and ML210 directly inhibit GPX4, IKE acts upstream by blocking system xc- [3]. This mechanistic divergence results in differential sensitivity across cancer cell lines and distinct biomarker profiles, making a direct comparison of potency alone insufficient for selecting the appropriate research tool [4].

Quantitative Evidence Guide: Imidazole Ketone Erastin (IKE) Versus Comparator Ferroptosis Inducers


IKE Demonstrates Up to 5-Fold Greater Potency than Erastin in Engineered Tumorigenic Cells

In a direct head-to-head comparison using BJeLR cells (engineered with HRASG12V and hTERT), IKE exhibits an IC50 of 3 nM for inhibiting cell viability, compared to a reported EC50 of approximately 15 nM for erastin under comparable assay conditions [1]. This represents an approximately 5-fold improvement in potency for the imidazole ketone analogue.

Ferroptosis Antitumor Potency BJeLR

IKE's Key Advantage: Validated In Vivo Antitumor Efficacy Versus Erastin's In Vivo Liability

While erastin suffers from poor metabolic stability that precludes meaningful in vivo application, IKE was rationally designed for enhanced metabolic stability and demonstrates tangible in vivo efficacy [1]. In an SUDHL6 diffuse large B-cell lymphoma (DLBCL) mouse xenograft model, intraperitoneal administration of IKE at 23 mg/kg and 40 mg/kg resulted in significant reduction of tumor growth, an effect not achievable with the parent compound erastin [2].

In Vivo Efficacy Pharmacokinetics Xenograft Model

IKE Exhibits Over 100-Fold Improvement in Target Engagement Potency Compared to Erastin in CCF-STTG1 Cells

In a cross-study comparison of system xc- functional inhibition, IKE inhibits glutamate release in human CCF-STTG1 astrocytoma cells with an IC50 of 30 nM . In contrast, erastin's IC50 for the same functional assay is reported to be approximately 5 μM [1]. This represents a greater than 100-fold increase in potency for inhibiting the cystine-glutamate antiporter.

Target Engagement Glutamate Release System xc-

IKE Depletes Glutathione with an IC50 of 34 nM, Demonstrating Potent Downstream Pathway Modulation in DLBCL Cells

IKE treatment reduces intracellular glutathione (GSH) levels in SUDHL6 diffuse large B-cell lymphoma (DLBCL) cells with an IC50 of 34 nM . While comparable GSH depletion data for erastin in DLBCL cells is not available under identical conditions, this value is consistent with the nanomolar potency observed for IKE's cell viability effects and validates the expected downstream biochemical consequence of system xc- inhibition [1].

Glutathione Depletion DLBCL Biomarker

Defined Research Applications for Imidazole Ketone Erastin (IKE) Based on Quantitative Evidence


In Vivo Studies of System xc- Inhibition and Ferroptosis in Xenograft Models

IKE is the compound of choice for any study requiring systemic inhibition of system xc- in live animal models. Unlike erastin, IKE's validated metabolic stability and demonstrated efficacy in reducing tumor growth in a DLBCL xenograft model at 23-40 mg/kg doses make it suitable for in vivo pharmacodynamic and efficacy studies [1]. Researchers investigating ferroptosis in oncology, particularly in lymphoma models, should prioritize IKE for its robust in vivo performance.

High-Throughput Screening and In Vitro Potency Studies in Engineered Cell Lines

For high-throughput screening or detailed in vitro mechanistic studies, especially in HRAS-transformed or other oncogene-driven cell lines, IKE offers superior potency (IC50 = 3 nM in BJeLR cells) compared to erastin [2]. Its nanomolar activity reduces the required compound concentration, minimizing solvent (DMSO) artifacts and potential off-target effects, which is critical for generating high-quality, reproducible data.

Functional Target Engagement Assays for System xc-

IKE is a superior probe for functional assays measuring system xc- activity, such as glutamate release assays. Its IC50 of 30 nM in CCF-STTG1 cells provides a wide dynamic range for dose-response experiments, enabling precise quantification of inhibition and more reliable assessment of system xc- function compared to the micromolar potency of erastin .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazole ketone erastin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.